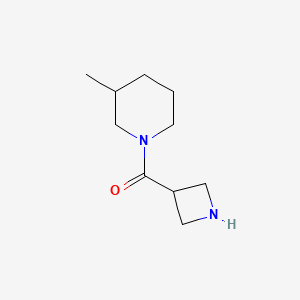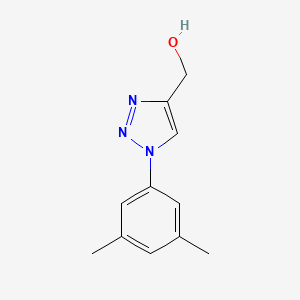
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol, or 3,5-Dimethylphenyl-triazole-4-methanol (DPMT), is an organic compound that can be used in a variety of laboratory experiments and scientific research studies. DPMT is a synthetic compound that has been developed for use in a variety of applications, including in lab experiments, biochemical and physiological studies, and drug research. DPMT has been found to have a number of beneficial properties, including being a good solvent for a variety of organic compounds, as well as being relatively non-toxic and non-irritating.
Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis Techniques and Coordination Chemistry : The hydrothermal treatment of certain precursors with Cu(OAc)2·4H2O in methanol results in molecular coordination compounds with distinct dielectric properties, showcasing the relevance of triazole derivatives in synthesizing coordination compounds with potential applications in material science (Jin Yang, 2006).
Molecular Interaction Analysis : Ethyl 2-triazolyl-2-oxoacetate derivatives exhibit π-hole tetrel bonding interactions, as analyzed through Hirshfeld surface analysis and DFT calculations. Such interactions could be pivotal in designing new materials or understanding molecular recognition processes (Muhammad Naeem Ahmed et al., 2020).
Organic Chemistry and Catalysis
Catalytic Applications : A tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the role of triazole derivatives in enhancing catalytic efficiency in organic reactions (Salih Ozcubukcu et al., 2009).
Corrosion Inhibition : Triazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media, highlighting their potential in material protection and extending the lifespan of metals (Qisheng Ma et al., 2017).
Computational Studies
Molecular Orbital and UV-Vis Spectra : Computational studies on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate have provided insights into its molecular orbitals and UV-Vis spectra, facilitating the understanding of electronic properties relevant to material science and photophysics (Tsang-Hsiu Wang et al., 2014).
Propriétés
IUPAC Name |
[1-(3,5-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-9(2)5-11(4-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXKDBZFXUQRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




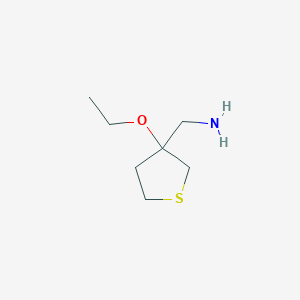
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)
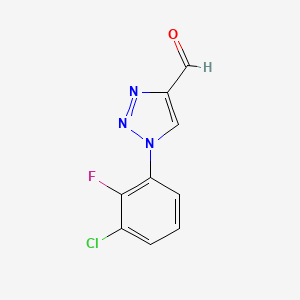

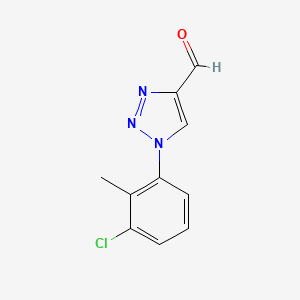
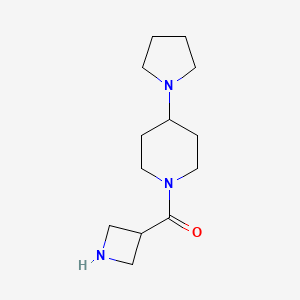
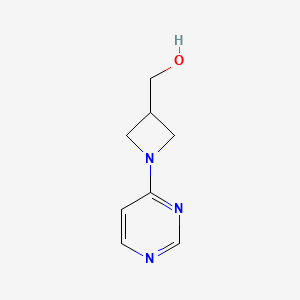
![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)
![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)
